molecular formula C24H25N5O2 B11134104 (1-butyl-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-[(4-methylphenyl)methyl]carboxamide

(1-butyl-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-[(4-methylphenyl)methyl]carboxamide

Cat. No.: B11134104
M. Wt: 415.5 g/mol
InChI Key: ZSQWZJCMUDTILS-UHFFFAOYSA-N
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Description

  • The butyl group (C4H9) can be introduced via nucleophilic substitution or addition reactions.
  • The carboxamide group (CONH2) can be added through amide formation, typically using acyl chlorides or anhydrides.
  • Final Steps:

    • Cyclization or oxidation steps may be necessary to form the final compound.
  • Preparation Methods

    The synthetic routes for this compound are not widely documented, but we can infer some possibilities based on related structures. Here are potential steps:

    • Construction of the Pyridine-Pyrimidine Core:

      • One approach could involve the condensation of a pyridine derivative with a pyrimidine precursor. For instance, a 1,6-dihydropyridine could react with a pyrimidine ring to form the core structure.
      • Reaction conditions would likely involve heating under reflux with appropriate catalysts.

    Chemical Reactions Analysis

    The compound may undergo various reactions:

      Oxidation: Oxidation of the imino group could lead to the corresponding oxo compound.

      Reduction: Reduction of the oxo group could regenerate the imino group.

      Substitution: The butyl group could be substituted with other alkyl or aryl groups.

      Hydrolysis: The carboxamide group may hydrolyze under acidic or basic conditions.

    Common reagents and conditions would depend on the specific reaction. Major products would vary based on the reaction type.

    Scientific Research Applications

      Medicinal Chemistry: Investigating its anti-cancer, anti-microbial, or anti-inflammatory properties.

      Biological Studies: Assessing its effects on cell biology, enzymatic pathways, or receptors.

      Industry: Possible use as a precursor for other compounds.

    Mechanism of Action

    The exact mechanism remains speculative due to limited data. it likely interacts with cellular targets (e.g., enzymes, receptors) to exert its effects. Further studies are needed to elucidate this.

    Comparison with Similar Compounds

    Remember that research in this area is ongoing, and more data may emerge over time

    Properties

    Molecular Formula

    C24H25N5O2

    Molecular Weight

    415.5 g/mol

    IUPAC Name

    7-butyl-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

    InChI

    InChI=1S/C24H25N5O2/c1-3-4-12-29-21(25)18(23(30)26-15-17-10-8-16(2)9-11-17)14-19-22(29)27-20-7-5-6-13-28(20)24(19)31/h5-11,13-14,25H,3-4,12,15H2,1-2H3,(H,26,30)

    InChI Key

    ZSQWZJCMUDTILS-UHFFFAOYSA-N

    Canonical SMILES

    CCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)C)C(=O)N4C=CC=CC4=N2

    Origin of Product

    United States

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